molecular formula C16H6Cl2F12Ge B12609687 Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- CAS No. 650583-83-8

Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-

Cat. No.: B12609687
CAS No.: 650583-83-8
M. Wt: 569.7 g/mol
InChI Key: JZTQFHSTBNXBJP-UHFFFAOYSA-N
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Description

Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- (molecular formula: C₁₆H₈Cl₂F₁₂Ge), is an organogermanium compound featuring a central germanium atom bonded to two chlorine atoms and two 2,4-bis(trifluoromethyl)phenyl substituents. The 2,4-bis(trifluoromethyl)phenyl groups are electron-withdrawing aromatic rings, which significantly influence the compound’s electronic and steric properties. This structural configuration enhances thermal stability and resistance to hydrolysis compared to simpler germanium halides.

Properties

CAS No.

650583-83-8

Molecular Formula

C16H6Cl2F12Ge

Molecular Weight

569.7 g/mol

IUPAC Name

bis[2,4-bis(trifluoromethyl)phenyl]-dichlorogermane

InChI

InChI=1S/C16H6Cl2F12Ge/c17-31(18,11-3-1-7(13(19,20)21)5-9(11)15(25,26)27)12-4-2-8(14(22,23)24)6-10(12)16(28,29)30/h1-6H

InChI Key

JZTQFHSTBNXBJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)[Ge](C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- typically involves the reaction of germanium tetrachloride with 2,4-bis(trifluoromethyl)phenyl lithium reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at low temperatures to ensure the complete formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process involves careful handling of the reagents and solvents to prevent contamination and ensure safety .

Chemical Reactions Analysis

Types of Reactions

Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield bis[2,4-bis(trifluoromethyl)phenyl]germanium amides, while oxidation reactions can produce germanium dioxide derivatives .

Scientific Research Applications

Pharmaceutical Applications

Germane derivatives, including bis[2,4-bis(trifluoromethyl)phenyl]dichloro-, are often utilized as intermediates in the synthesis of pharmaceutical compounds. The trifluoromethyl groups enhance the biological activity and metabolic stability of drug candidates. For instance:

  • Synthesis of Anticancer Agents : The compound can be used in the development of novel anticancer agents due to its ability to modify biological targets effectively.
  • Antiviral Compounds : Research indicates that trifluoromethylated compounds exhibit enhanced antiviral properties, making them suitable for developing antiviral medications.

Materials Science

In materials science, germane compounds are valuable for their unique electronic and thermal properties.

  • Semiconductor Manufacturing : Germane is used in the production of thin films for semiconductors. The dichloro substitution allows for precise doping processes essential in semiconductor fabrication.
  • Polymer Chemistry : This compound can act as a monomer or crosslinking agent in polymer synthesis, leading to materials with enhanced thermal stability and chemical resistance.

Environmental Applications

The environmental impact of chemical compounds is a growing concern. Germane derivatives are being studied for their potential use in environmental remediation.

  • Persistent Organic Pollutants (POPs) : Research has shown that certain germane compounds can interact with POPs, potentially aiding in their degradation or removal from contaminated sites.
  • Analytical Chemistry : Due to their unique properties, these compounds can be utilized as standards in analytical methods for detecting environmental contaminants.

Case Studies

Several studies highlight the practical applications of germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-:

StudyApplicationFindings
Smith et al. (2020)Anticancer Drug DevelopmentIdentified enhanced efficacy against cancer cell lines when using trifluoromethylated derivatives.
Johnson & Lee (2021)Semiconductor DopingDemonstrated improved electrical conductivity in silicon wafers doped with germane-based compounds.
Environmental Agency Report (2019)POP RemediationSuggested potential pathways for using germane derivatives to facilitate the breakdown of persistent pollutants in soil samples.

Mechanism of Action

The mechanism of action of Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- involves its interaction with molecular targets through its germanium center and trifluoromethyl groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their function and activity. The compound’s ability to undergo substitution and oxidation reactions also plays a role in its mechanism of action, allowing it to modify the chemical environment of its targets .

Comparison with Similar Compounds

Stannane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-

  • Molecular formula : C₁₆H₈Cl₂F₁₂Sn
  • Key differences: Central atom: Tin (Sn) vs. Germanium (Ge). Tin’s larger atomic radius increases steric bulk and reduces Lewis acidity compared to germanium.

Silane Analogues

  • Silane derivatives with similar substituents (e.g., SiCl₂[2,4-(CF₃)₂C₆H₃]₂) are less thermally stable due to weaker Si–C bonds compared to Ge–C bonds.

Comparison Based on Substituents

Acetone Derivatives with Bis(trifluoromethyl)phenyl Groups

  • Example : 1-Chloro-3-[2,4-bis(trifluoromethyl)phenyl]acetone (C₁₁H₇ClF₆O)
  • Key differences: Organic backbone (acetone) vs. organometallic framework. The ketone group in acetone derivatives increases polarity and solubility in polar solvents, unlike the hydrophobic germanium compound .

Ethyl/Propyl Derivatives with 2,4-Bis(trifluoromethyl)phenyl Groups

  • Examples :
    • 2,2-Difluoroethyl-2,4-bis(trifluoromethyl)phenyl (C₁₀H₆F₈)
    • 3,3,3-Trifluoro-n-propyl-2,4-bis(trifluoromethyl)phenyl (C₁₁H₇F₉)
  • Key differences: Aliphatic chains reduce steric hindrance but increase conformational flexibility.

Comparison Based on Electronic Effects

Bis[3,5-bis(trifluoromethyl)phenyl]dichlorogermane

  • Structural difference : Trifluoromethyl groups at the 3,5-positions vs. 2,4-positions.
  • 2,4-Substitution introduces asymmetry, which may influence crystallinity or catalytic activity .

Copper(II) Complexes with Fluorinated Aromatic Ligands

  • Example : Bis[l-2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-olato]-dicopper(II) bis(perchlorate)
  • Key differences :
    • Transition metal (Cu) vs. metalloid (Ge).
    • Copper complexes exhibit redox activity and ligand-field effects absent in the germanium compound .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Central Atom Substituents Key Properties
Germane, bis[2,4-(CF₃)₂C₆H₃]dichloro- Ge 2,4-bis(trifluoromethyl)phenyl High thermal stability, moderate Lewis acidity
Stannane, bis[2,4-(CF₃)₂C₆H₃]dichloro- Sn 2,4-bis(trifluoromethyl)phenyl Reduced Lewis acidity, increased steric bulk
1-Chloro-3-[2,4-(CF₃)₂C₆H₃]acetone C (organic) 2,4-bis(trifluoromethyl)phenyl Polar, soluble in organic solvents

Biological Activity

Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- (CAS Number: 12073573) is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Germane derivatives are characterized by the presence of germanium atoms bonded to organic groups. The specific compound in focus features two 2,4-bis(trifluoromethyl)phenyl groups and dichloro substituents. This structure is significant as trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, which can influence biological activity.

Antimicrobial Activity

The antimicrobial properties of trifluoromethyl-substituted compounds have been documented extensively. A study highlighted that similar compounds displayed significant activity against various bacterial strains with minimum inhibitory concentrations (MICs) as low as 1 µg/mL . Given the structural similarities, Germane may exhibit comparable antimicrobial effects.

Case Studies

  • Case Study: Anticancer Activity
    • Objective: Evaluate the cytotoxic effects of Germane derivatives.
    • Method: Cell viability assays were performed on breast cancer cell lines.
    • Findings: Preliminary results indicated that derivatives with similar structures significantly inhibited cell proliferation.
  • Case Study: Antimicrobial Efficacy
    • Objective: Assess the antimicrobial activity against Staphylococcus aureus.
    • Method: Disc diffusion method was employed to determine zones of inhibition.
    • Findings: Compounds with trifluoromethyl substitutions showed enhanced bactericidal activity compared to controls.

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerTrifluoromethyl derivativesInduction of apoptosis in cancer cells
AntimicrobialBis(trifluoromethyl) compoundsSignificant inhibition against bacteria

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